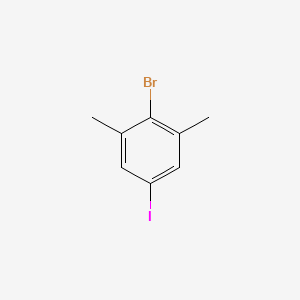

2-Bromo-5-iodo-1,3-dimethylbenzene

描述

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The utility of 2-Bromo-5-iodo-1,3-dimethylbenzene lies in its capacity to undergo selective chemical reactions. The carbon-iodine and carbon-bromine bonds have different reactivities, allowing chemists to target one halogen for a reaction while leaving the other intact for subsequent transformations. This selective reactivity is particularly advantageous in multi-step syntheses where precise control over the introduction of different functional groups is crucial.

This compound is a valuable intermediate in the synthesis of a variety of organic compounds. iucr.org Its applications span from the creation of aromatic conductive polymers to its use in organometallic chemistry. iucr.org The differential reactivity of the bromo and iodo groups allows for a stepwise and controlled approach to building complex molecular architectures.

Contextualization within Dihaloaromatic Compound Research

Dihaloaromatic compounds, which are benzene (B151609) rings substituted with two halogen atoms, are a significant class of molecules in organic synthesis. They serve as foundational scaffolds for the construction of a wide array of more complex structures. The specific nature and position of the halogen atoms on the aromatic ring dictate the compound's reactivity and its potential applications.

This compound is a notable example within this class due to the presence of two different halogens. This "differentiated" dihalogenation allows for regioselective functionalization, a highly sought-after feature in synthetic chemistry. Research into such compounds is driven by the need for efficient and controlled methods to synthesize complex organic molecules for various applications, including materials science and medicinal chemistry. The study of the crystal structure of compounds like this compound provides valuable insights into their chemical and physical properties, which is essential for their application in these fields. iucr.orgresearchgate.net

Chemical and Physical Properties

The physical and chemical properties of this compound are fundamental to its use in the laboratory. It is typically a low melting point solid or a liquid at room temperature. aksci.comsigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8BrI |

| Molecular Weight | 310.96 g/mol nih.gov |

| Appearance | Low melting point solid or liquid aksci.comsigmaaldrich.com |

| Melting Point | 42 °C echemi.com |

| Boiling Point | 282 °C echemi.com |

| Density | 1.9 g/cm³ aksci.com |

| Refractive Index | 1.623 echemi.com |

| CAS Number | 689260-53-5 nih.gov |

This table is interactive. Users can sort and filter the data.

Synthesis and Reactivity

A common method for the synthesis of related dihaloaromatic compounds involves a diazotization reaction of a substituted aniline (B41778). For instance, a similar compound, 4-bromo-2,6-dimethyliodobenzene, can be prepared from 4-bromo-2,6-dimethylaniline (B44771). echemi.com This process involves converting the amino group into a diazonium salt, which is then displaced by iodine. echemi.com Another documented synthesis involves the reaction of 4-bromo-2,6-dimethylaniline with sulfuric acid and sodium nitrite (B80452), followed by the addition of potassium iodide. researchgate.net

The reactivity of this compound is dominated by the two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This difference in reactivity allows for selective, stepwise functionalization of the aromatic ring.

Applications in Organic Synthesis

The unique structural and reactivity profile of this compound makes it a valuable reagent in various synthetic applications.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for sequential couplings. For example, a Suzuki-Miyaura coupling can be performed selectively at the iodine position, introducing an aryl or vinyl group. The remaining bromine atom can then be used in a subsequent coupling reaction to introduce a second, different group. This stepwise approach is a powerful strategy for the synthesis of unsymmetrically substituted biaryls and other complex aromatic systems.

Precursor in Materials Science

The ability to introduce different functional groups onto the this compound scaffold makes it a useful precursor for the synthesis of novel organic materials. For example, it can be used to create conjugated polymers with specific electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dimethyl groups on the benzene ring can also influence the solubility and processing characteristics of the resulting materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-iodo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHHDLIXCIGLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609596 | |

| Record name | 2-Bromo-5-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689260-53-5 | |

| Record name | 2-Bromo-5-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 5 Iodo 1,3 Dimethylbenzene

Established Synthetic Routes for 2-Bromo-5-iodo-1,3-dimethylbenzene

The primary route to this compound involves the transformation of a pre-synthesized aniline (B41778) precursor through diazotization followed by a halogen exchange (Sandmeyer-type) reaction. The specific choice of the starting aniline and the sequence of halogen introduction are critical for the successful synthesis of the target compound.

Diazotization and Halogen Exchange Reactions

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. geeksforgeeks.org This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid. geeksforgeeks.org The resulting diazonium salt is a versatile intermediate that can be converted to a variety of functional groups.

The Sandmeyer reaction is a classic method for converting an aryl diazonium salt to an aryl halide. wikipedia.org For the synthesis of this compound, the key step is the conversion of the amino group of a suitable precursor, such as 4-iodo-2,6-dimethylaniline (B1296278), to a bromo group.

This transformation is accomplished by first forming the diazonium salt from the aniline precursor using sodium nitrite and hydrobromic acid at low temperatures (typically 0-5 °C). The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in hydrobromic acid. chemicalbook.com The copper(I) salt acts as a catalyst in this substitution reaction. geeksforgeeks.org The reaction mixture is typically heated to drive the reaction to completion, leading to the evolution of nitrogen gas and the formation of the desired aryl bromide. chemicalbook.com

Table 1: Reaction Components for Sandmeyer Bromination

| Component | Role | Typical Reagents |

|---|---|---|

| Precursor | Source of aryl group | 4-iodo-2,6-dimethylaniline |

| Diazotizing Agent | Converts -NH₂ to -N₂⁺ | Sodium Nitrite (NaNO₂) |

| Acid | Forms nitrous acid, provides halide | Hydrobromic Acid (HBr) |

| Catalyst | Facilitates halogen exchange | Copper(I) Bromide (CuBr) |

While the Sandmeyer reaction can be used for iodination, a more common and often simpler method involves the reaction of the diazonium salt with a solution of potassium iodide (KI). organic-chemistry.org Unlike chlorination and bromination, this reaction does not typically require a copper(I) catalyst. organic-chemistry.org

In a hypothetical synthesis starting from a bromo-aniline precursor like 4-bromo-2,6-dimethylaniline (B44771), the amine would first be converted to the diazonium salt using sodium nitrite and an acid (e.g., sulfuric acid). This diazonium salt solution would then be treated with an aqueous solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the diazonium group to form the aryl iodide and nitrogen gas.

Precursor Design and Selection in Multistep Syntheses

The successful synthesis of this compound is highly dependent on the design of the precursor molecule. The directing effects of the substituents on the aromatic ring dictate the position of incoming groups during electrophilic substitution reactions.

A logical and efficient synthetic strategy starts with 2,6-dimethylaniline (B139824) (2,6-xylidine). The amino group (-NH₂) is a strong activating group and an ortho-, para-director. The two methyl groups also provide steric hindrance around the amino group.

Iodination of the Precursor: The first step is the selective iodination of 2,6-dimethylaniline. Due to the directing effect of the amino group, the iodine will be introduced at the para-position (position 4), which is sterically accessible. This reaction can be carried out using molecular iodine to produce 4-iodo-2,6-dimethylaniline in high yield. researchgate.net

Selection of the Halogenation Sequence: With 4-iodo-2,6-dimethylaniline as the intermediate, the final step is to replace the amino group with a bromine atom. This is preferable to the alternative of first brominating 2,6-dimethylaniline to 4-bromo-2,6-dimethylaniline prepchem.com and then attempting to replace the amino group with iodine. The Sandmeyer bromination is a robust and well-established procedure. chemicalbook.com

By following this sequence, the final product, this compound, is obtained. The numbering of the substituents changes after the amino group at position 1 is replaced. The bromine atom is introduced at position 2, and the iodine atom, originally at position 4 on the aniline precursor, is now at position 5 on the final product.

Table 2: Synthetic Pathway Overview

| Step | Starting Material | Reaction | Key Reagents | Product |

|---|---|---|---|---|

| 1 | 2,6-Dimethylaniline | Electrophilic Iodination | I₂, NaHCO₃ researchgate.net | 4-iodo-2,6-dimethylaniline |

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound from 4-iodo-2,6-dimethylaniline involves two key mechanistic stages: the formation of the diazonium salt and the subsequent copper(I)-catalyzed substitution of the diazonium group.

Formation of the Diazonium Ion: The reaction is initiated by the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺). The amino group of the aniline derivative attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the aryl diazonium ion is formed.

Radical-Nucleophilic Aromatic Substitution: The core of the Sandmeyer reaction involves a single electron transfer (SET) mechanism. byjus.comtestbook.com

The copper(I) catalyst donates an electron to the diazonium salt. This reduces the diazonium ion and leads to the formation of a diazo radical and copper(II) halide. byjus.com

The diazo radical is unstable and rapidly decomposes, releasing a molecule of nitrogen gas (N₂) and forming an aryl radical. wikipedia.orgbyjus.com

The newly formed aryl radical then abstracts a bromine atom from the copper(II) bromide species. This step forms the final product, this compound, and regenerates the copper(I) catalyst, allowing it to participate in another catalytic cycle. wikipedia.org

The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for the existence of an aryl radical intermediate. wikipedia.org In the case of iodination using potassium iodide without a copper catalyst, the mechanism is thought to be more of a direct nucleophilic attack by the iodide ion on the diazonium salt, although radical pathways can also be involved.

Reactivity and Transformational Chemistry of 2 Bromo 5 Iodo 1,3 Dimethylbenzene

Differential Reactivity of Bromo- and Iodo-Substituents in Aromatic Systems

The carbon-halogen bond strength in aryl halides decreases in the order C-Cl > C-Br > C-I. This trend dictates that the carbon-iodine bond is more susceptible to cleavage than the carbon-bromine bond. Consequently, in molecules like 2-Bromo-5-iodo-1,3-dimethylbenzene, the iodo-substituent is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This differential reactivity allows for selective functionalization at the iodo-position while leaving the bromo-group intact for subsequent transformations. researchgate.net

| Feature | Aryl Iodide | Aryl Bromide | Aryl Chloride |

| Reactivity in Oxidative Addition | Highest | Intermediate | Lowest |

| Carbon-Halogen Bond Strength | Weakest | Intermediate | Strongest |

| Typical Reaction Conditions | Milder | Intermediate | Harsher |

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent in modern organic synthesis. nobelprize.orgyoutube.commit.edu These reactions typically involve an organic halide or triflate and an organometallic nucleophile, which couple in the presence of a palladium catalyst. nobelprize.orgnih.gov

The presence of both bromo and iodo substituents on the same aromatic ring makes this compound an ideal substrate for sequential, site-selective cross-coupling reactions. The higher reactivity of the C-I bond allows for initial functionalization at this position, followed by a subsequent coupling reaction at the less reactive C-Br bond.

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent as the nucleophile, is a widely used method for forming C-C bonds due to its mild reaction conditions and the low toxicity of the boron-containing reagents. nobelprize.orgnih.gov In the context of this compound, a Suzuki-Miyaura coupling would be expected to proceed selectively at the iodo-position under appropriate conditions. This allows for the introduction of an aryl, vinyl, or alkyl group at this site. A subsequent Suzuki-Miyaura coupling could then be performed at the bromo-position, potentially under more forcing conditions, to introduce a second, different substituent. The choice of catalyst, base, and solvent can be crucial in optimizing the selectivity and yield of these transformations. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |

| Aryl/Vinyl Halide | Organoboron Reagent | Palladium Catalyst + Base | Biaryl, Styrene, etc. |

| This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-2-bromo-1,3-dimethylbenzene |

The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction of this compound would be expected to occur preferentially at the more reactive iodo-position. researchgate.net This selectivity provides a route to synthesize 2-bromo-5-(alkynyl)-1,3-dimethylbenzene derivatives, which can serve as versatile intermediates for further synthetic elaborations. While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |

| Aryl/Vinyl Halide | Terminal Alkyne | Palladium Catalyst + Copper(I) Cocatalyst + Base | Aryl/Vinyl Alkyne |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Bromo-1,3-dimethyl-5-(phenylethynyl)benzene |

While palladium is the most common catalyst for cross-coupling reactions, other transition metals have also been explored for the functionalization of aryl halides. rsc.org These alternative catalytic systems can offer different reactivity profiles and may be advantageous for specific transformations. chemrxiv.orgmdpi.comscispace.com For a substrate like this compound, employing different transition metal catalysts could potentially lead to novel reaction pathways and products. Research in this area continues to expand the toolbox available to synthetic chemists for the selective modification of halogenated aromatic compounds. rsc.org

Palladium-Catalyzed Coupling Reactions with this compound

Radical-Mediated Transformations of this compound

As of the current state of research, there is a notable absence of published studies specifically detailing the radical-mediated transformations of this compound. While the field of free-radical chemistry is extensive, and the reactions of various halogenated aromatic compounds have been investigated, the specific reactivity of this di-halogenated xylene derivative under radical conditions remains largely unexplored in the scientific literature.

Generally, aromatic compounds bearing both bromo and iodo substituents, as well as alkyl groups, present multiple potential sites for radical reactions. The carbon-iodine bond is typically weaker than the carbon-bromine bond, suggesting that selective homolytic cleavage at the C-I bond to form an aryl radical could be a feasible pathway under appropriate initiation conditions, such as with heat or light in the presence of a radical initiator.

Furthermore, the benzylic hydrogens of the two methyl groups are susceptible to abstraction by radical species, a common reaction pathway for alkyl-substituted aromatic compounds. This type of transformation, often initiated by reagents like N-bromosuccinimide (NBS) under photochemical or thermal conditions, leads to the formation of a benzylic radical, which can then undergo further reactions.

While no specific examples involving this compound are available, a Chinese patent describes a related transformation where 2-bromo-4-iodotoluene undergoes radical bromination at the methyl group using N-bromosuccinimide and an initiator to form 2-bromo-1-(bromomethyl)-4-iodobenzene. This suggests that the methyl groups on the xylene ring of this compound could potentially undergo similar radical-initiated benzylic halogenation.

It is important to note that the absence of specific research on the radical-mediated transformations of this compound does not imply a lack of reactivity. Rather, it highlights a gap in the current body of chemical literature. Future research in this area would be necessary to fully characterize the behavior of this compound under various radical reaction conditions and to explore its potential as a substrate in synthetic organic chemistry.

Crystallographic Analysis and Supramolecular Architecture of 2 Bromo 5 Iodo 1,3 Dimethylbenzene

Single Crystal X-ray Diffraction Studies

The structural elucidation of 2-bromo-5-iodo-1,3-dimethylbenzene has been accomplished through single-crystal X-ray diffraction, providing precise insights into its three-dimensional arrangement in the solid state.

Crystal System, Space Group, and Unit Cell Parameters

The analysis of the diffraction data reveals that this compound crystallizes in the orthorhombic system. researchgate.net The crystal structure is defined by the space group P n m a. researchgate.net The unit cell parameters, which delineate the dimensions of the fundamental repeating unit of the crystal lattice, have been determined at a temperature of 294(2) K. researchgate.net

Interactive Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₈BrI |

| Formula weight | 310.94 |

| Crystal system | Orthorhombic |

| Space group | P n m a |

| a (Å) | 16.686 (3) |

| b (Å) | 7.0640 (14) |

| c (Å) | 8.2130 (16) |

| Volume (ų) | 968.1 (3) |

| Z | 4 |

| Temperature (K) | 294 (2) |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 7.37 |

Molecular Conformation and Intramolecular Geometric Parameters

The molecule of this compound exhibits a planar benzene (B151609) ring as its core. researchgate.net A significant feature of its conformation is that the non-hydrogen atoms, including the bromine, iodine, and the carbon atoms of the two methyl groups, all lie on a crystallographic mirror plane. researchgate.net The bond lengths and angles within the molecule are within the normal ranges for such organic compounds. researchgate.net

The intramolecular geometry is characterized by the presence of weak C—H···Br hydrogen bonds. researchgate.net These interactions contribute to the formation of two non-planar five-membered rings within the molecule. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The crystallographic study of this compound explicitly reports the presence of weak intramolecular C—H···Br hydrogen bonds. researchgate.net These interactions occur between a hydrogen atom of a methyl group and the adjacent bromine atom. researchgate.net

Interactive Table 2: Intramolecular Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| C7—H7C···Br2 | 0.96 | 2.74 | 3.156 (6) | 107 |

| C8—H8C···Br2 | 0.96 | 2.77 | 3.115 (5) | 102 |

D, H, and A represent the donor, hydrogen, and acceptor atoms, respectively.

The available crystallographic report for this compound does not describe any intermolecular C—H···I hydrogen bonding interactions.

Based on the published crystallographic data for this compound, there is no mention of significant π-π stacking interactions contributing to the crystal packing.

Analysis of Orientational Disorder in Methyl Groups

A notable feature of the crystal structure of this compound is the orientational disorder of the hydrogen atoms of the methyl groups. researchgate.net These hydrogen atoms were found to be disordered over two mirror-image sites, which is a consequence of the symmetry plane passing through the benzene ring. researchgate.net To accurately model this disorder during the refinement of the crystal structure, the site-occupation factors for these hydrogen atoms were fixed at 0.50. researchgate.net

Implications for Crystal Engineering and Solid-State Chemistry

The study of the crystal structure of this compound offers significant insights into the principles of crystal engineering and solid-state chemistry. The specific arrangement of molecules and the non-covalent interactions that mediate this assembly provide a blueprint for the rational design of new materials with desired physical and chemical properties.

The presence of both bromine and iodine atoms on the benzene ring makes this molecule a particularly interesting candidate for crystal engineering. Halogen bonding is a highly directional and specific non-covalent interaction that has emerged as a powerful tool in the construction of supramolecular architectures. acs.orgnih.gov The ability of iodine to act as a potent halogen bond donor and bromine to participate in various halogen-halogen interactions opens up possibilities for creating complex and well-defined solid-state structures. researchgate.netnih.gov For instance, the formation of I···Br halogen bonds could be exploited to direct the assembly of co-crystals with specific geometries and properties.

The observed weak C-H···Br intramolecular hydrogen bonds in the crystal structure of this compound are also of significance. acs.org While individually not as strong as conventional hydrogen bonds, these interactions are known to play a crucial role in stabilizing crystal packing and influencing the conformation of molecules in the solid state. researchgate.netacs.org The understanding and utilization of such weak interactions are at the forefront of modern crystal engineering.

Furthermore, the potential for π-π stacking interactions, as observed in its isomer, adds another dimension to the supramolecular chemistry of this compound. researchgate.net The interplay between halogen bonding, hydrogen bonding, and π-π stacking can lead to the formation of robust and predictable supramolecular synthons. acs.orgrsc.org These synthons, or reliable structural motifs, are the key building blocks for a retrosynthetic approach to crystal design, allowing chemists to target specific solid-state architectures.

The field of solid-state chemistry benefits from such detailed crystallographic analyses as they provide the fundamental knowledge required to correlate molecular structure with macroscopic properties. For example, the way molecules pack in a crystal can significantly affect properties like melting point, solubility, and even optical and electronic characteristics. By understanding the dominant intermolecular interactions in this compound, it becomes possible to predict and potentially modify these properties through the targeted synthesis of derivatives or the formation of co-crystals.

In essence, the crystallographic and supramolecular features of this compound make it a valuable model system for exploring the synergy of various non-covalent interactions. The insights gained from its study contribute to the growing toolbox of strategies available to crystal engineers for the rational design and synthesis of new functional materials in solid-state chemistry.

Advanced Applications and Functional Materials Development Utilizing 2 Bromo 5 Iodo 1,3 Dimethylbenzene

Utilization as a Key Intermediate in Complex Organic Synthesis

2-Bromo-5-iodo-1,3-dimethylbenzene is a valuable intermediate in sophisticated organic synthesis. The carbon-iodine bond is more reactive than the carbon-bromine bond in common transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference enables chemists to perform sequential couplings.

Role in the Construction of Practical Functional Organic Molecules

The strategic importance of this compound extends to its role in building practical functional organic molecules. nih.gov Its dihalogenated nature allows it to act as a rigid scaffold or core unit onto which various functional groups can be attached. By carefully choosing the coupling partners in sequential reactions, molecules with tailored electronic, optical, and physical properties can be designed and synthesized. This capability is fundamental to creating novel materials for diverse technological fields.

Application in Aromatic Conductive Polymer Synthesis

Aromatic conductive polymers are a class of materials that combine the electrical properties of metals with the processing advantages of plastics. The synthesis of these materials often relies on the polymerization of aromatic monomers. A structural isomer, 5-Bromo-2-iodo-1,3-dimethylbenzene, has been identified as an aromatic organic intermediate with potential applications in this field. nih.gov

Due to the similar functionalities, this compound can also serve as a monomer in polycondensation reactions. Through reactions like Yamamoto or Suzuki polycondensation, the bromine and iodine atoms can be sequentially replaced to link multiple monomer units, forming a long, conjugated polymer chain. The electronic properties of the resulting polymer, and thus its conductivity, can be fine-tuned by incorporating other aromatic systems or functional groups in the polymerization process.

Contributions to Organometallic Chemistry

In the realm of organometallic chemistry, halogenated aromatic compounds are indispensable precursors. The bromine and iodine substituents in this compound can readily undergo oxidative addition to low-valent transition metal centers, such as those of palladium, nickel, or copper. This step is crucial for forming organometallic intermediates that are central to many catalytic cycles. The differential reactivity of the C-I and C-Br bonds allows for the selective formation of organometallic species, providing a pathway to complex molecular structures and catalysts. The potential of its isomer in organometallic chemistry has been noted, highlighting the significance of this class of compounds. nih.gov

Integration into Materials for Optoelectronic Devices, including Thermally Activated Delayed Fluorescence (TADF) Compounds

Modern optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), rely on materials with specific photophysical properties. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient conversion of electricity to light. beilstein-journals.org The design of TADF emitters typically involves connecting electron-donating and electron-accepting moieties to a central core to achieve a small energy gap between the singlet and triplet excited states. researchgate.netgoogle.com

While direct application of this compound in published TADF materials is not prominent, its structure is highly suitable as a core unit for such molecules. The dihalogenated benzene (B151609) ring can be functionalized sequentially with donor and acceptor groups through cross-coupling reactions. This modular approach allows for the systematic tuning of the electronic properties of the final compound to optimize its TADF characteristics, making this and similar halogenated building blocks foundational to the discovery of new, high-performance optoelectronic materials. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 689260-53-5 |

| Molecular Formula | C₈H₈BrI |

| Molecular Weight | 310.94 g/mol |

| Physical Form | Low Melting Point Solid or Liquid |

| Purity | Typically ≥97% |

Precursor for Pharmaceutical and Agrochemical Entities

The synthesis of active pharmaceutical ingredients (APIs) and agrochemicals often involves the construction of complex, highly functionalized aromatic and heterocyclic structures. Halogenated organic compounds are key starting materials in these synthetic pathways. The presence of bromine and iodine on the this compound ring provides two reactive handles for introducing a variety of substituents through established synthetic methods like cross-coupling, substitution, and metal-halogen exchange reactions.

For example, the related compound 2-bromo-5-iodobenzyl alcohol is noted as an important medical intermediate for synthesizing compounds with diverse functional groups. google.com This indicates that the bromo-iodo-benzene scaffold is valuable in medicinal chemistry. The ability to selectively functionalize the molecule allows for the creation of large libraries of compounds for screening, accelerating the discovery of new biologically active agents.

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Iodo 1,3 Dimethylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Molecular Modeling and Simulation of Intermolecular Interactions and Crystal Packing

While specific molecular modeling and simulation studies are not extensively reported, the crystal structure of 2-bromo-5-iodo-1,3-dimethylbenzene has been determined by X-ray diffraction, providing a foundational experimental dataset for theoretical investigation. nih.gov This experimental data is the benchmark against which computational models of intermolecular interactions and crystal packing would be validated.

The compound crystallizes in an orthorhombic system with the space group Pnma. nih.gov The non-hydrogen atoms of the molecule are situated on a crystallographic mirror plane. nih.gov The crystal structure reveals that molecules are stacked along the b-axis. nih.gov This packing arrangement is governed by a combination of intermolecular forces.

Molecular modeling techniques, such as force field methods or more advanced quantum mechanical approaches, could be employed to simulate the crystal packing and analyze the intermolecular interaction energies. Such simulations would aim to reproduce the experimentally determined lattice parameters and atomic coordinates, thereby providing a deeper understanding of the forces, including van der Waals forces and weak hydrogen bonds, that dictate the solid-state architecture of the compound.

The crystallographic data serves as a critical reference for any computational study on the solid-state properties of this compound.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₈BrI |

| Formula weight | 310.94 |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| a (Å) | 16.686 (3) |

| b (Å) | 7.0640 (14) |

| c (Å) | 8.2130 (16) |

| Volume (ų) | 968.1 (3) |

| Z | 4 |

| Temperature (K) | 294 (2) |

| Radiation type | Mo Kα |

Future Research Directions and Perspectives for 2 Bromo 5 Iodo 1,3 Dimethylbenzene

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of 2-bromo-5-iodo-1,3-dimethylbenzene exist, future research will likely focus on developing more sustainable and efficient synthetic routes. Current multi-step syntheses, which may involve harsh reagents and generate significant waste, could be improved by exploring greener alternatives.

Future research could investigate:

Direct C-H Halogenation: The development of regioselective C-H activation and halogenation methods could provide a more atom-economical route to this compound, potentially starting from readily available m-xylene. This would circumvent the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow technologies could offer better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis. nih.gov This approach is increasingly being adopted in the pharmaceutical and fine chemical industries for its efficiency and consistency. nih.gov

Enzymatic Halogenation: Biocatalytic approaches using halogenase enzymes could offer a highly selective and environmentally benign method for the synthesis of this compound and its derivatives.

Expansion of Cross-Coupling Repertoire and Catalytic Systems

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature of this compound, allowing for selective, sequential functionalization. nih.gov Future research will aim to expand the range of cross-coupling reactions and develop more sophisticated catalytic systems to exploit this property.

The general reactivity trend for cross-coupling reactions follows the bond dissociation energies: C–I > C–Br > C–Cl > C–F. nih.gov This inherent difference allows for the selective coupling at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.

Future avenues of exploration include:

Orthogonal Catalysis: Designing catalytic systems that are highly selective for one halogen over the other will be crucial. This could involve the use of specialized ligands, catalyst speciation control, or novel palladium cluster catalysts to achieve high chemoselectivity. whiterose.ac.uk

Novel Coupling Partners: Expanding the scope of coupling partners beyond the traditional boronic acids (Suzuki-Miyaura), organotins (Stille), and terminal alkynes (Sonogashira) will be a significant area of research. nih.govjocpr.com This includes exploring reactions with organosilicon, organozinc, and other organometallic reagents. nih.gov

Photoredox Catalysis: The use of light-mediated catalysis could open up new reaction pathways and allow for transformations under milder conditions, potentially leading to novel molecular architectures derived from this compound.

Table 1: Comparison of Common Cross-Coupling Reactions for Aryl Halides

| Reaction Name | Coupling Partner | Catalyst | Key Features & Future Research Focus |

| Suzuki-Miyaura | Organoboron compounds | Palladium | High functional group tolerance; future work on expanding substrate scope and improving catalyst stability. jocpr.com |

| Heck | Alkenes | Palladium | Forms C-C bonds with alkenes; research into more active and selective catalysts. jocpr.com |

| Sonogashira | Terminal alkynes | Palladium/Copper | Synthesis of conjugated enynes; focus on developing more sustainable catalytic systems. jocpr.com |

| Buchwald-Hartwig | Amines, alcohols | Palladium | Forms C-N and C-O bonds; integration into automated synthesis platforms is a key development. jocpr.com |

| Stille | Organotin compounds | Palladium | Mild reaction conditions; future research may focus on reducing the toxicity of tin reagents. |

| Negishi | Organozinc compounds | Palladium/Nickel | High reactivity and stereospecificity; research on functional group tolerance. |

Exploration of New Materials Science Applications

The ability to introduce different functional groups at specific positions makes this compound an attractive precursor for the synthesis of advanced organic materials. Future research will likely focus on harnessing its unique structure to create materials with tailored electronic, optical, and physical properties.

Potential areas for future materials science research include:

Organic Electronics: As a dihaloarene, it can serve as a monomer for the synthesis of conjugated polymers. The bromine and iodine functionalities allow for the stepwise introduction of different aromatic units, leading to polymers with precisely controlled band gaps and charge transport properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs): The halogen atoms can be converted into linker groups, such as carboxylic acids or pyridyls, to create bespoke linkers for MOF synthesis. The rigid xylene core can influence the porosity and dimensionality of the resulting frameworks, which have potential applications in gas storage, separation, and catalysis.

Liquid Crystals: The introduction of mesogenic groups through sequential cross-coupling reactions could lead to the development of novel liquid crystalline materials with specific phase behaviors and electro-optical properties.

Advanced Theoretical Insights into Reactivity and Structure-Property Relationships

Computational chemistry provides a powerful tool for understanding the reactivity and properties of molecules like this compound. Future theoretical studies will be essential for guiding synthetic efforts and predicting the properties of new materials.

Key areas for future theoretical investigation include:

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of various cross-coupling reactions. researchgate.net This can provide a deeper understanding of the factors that govern the site selectivity (C-I vs. C-Br) with different catalysts and reaction conditions, aiding in the rational design of more efficient and selective synthetic protocols.

Structure-Property Relationships: By computationally modeling polymers and other materials derived from this compound, researchers can predict key properties such as electronic band gap, charge mobility, and optical absorption spectra. researchgate.net This in-silico screening can accelerate the discovery of new materials for specific applications.

Intermolecular Interactions: The crystal structure of related compounds reveals the importance of intermolecular interactions, such as π-π stacking. researchgate.net Advanced computational methods can be used to study these interactions in derivatives of this compound, which is crucial for understanding and predicting the solid-state packing and morphology of new materials.

常见问题

Basic Question: What are the recommended synthetic routes for 2-Bromo-5-iodo-1,3-dimethylbenzene?

Answer:

The synthesis typically involves halogenation of a pre-functionalized aromatic precursor. For example, direct iodination of 2-bromo-1,3-dimethylbenzene can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize over-halogenation . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) may require intermediate boronic ester formation, though steric hindrance from methyl groups must be addressed via optimized ligand systems (e.g., bulky phosphines) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures for high-purity crystals .

Advanced Question: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

The methyl groups at positions 1 and 3 create steric hindrance, reducing accessibility to the iodine substituent at position 5. This necessitates catalytic systems with high activity, such as Pd(PPh₃)₄ with Cs₂CO₃ as a base in toluene at 110°C . Electronically, the bromine atom (electron-withdrawing) deactivates the ring, slowing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed reactions. Kinetic studies using NMR or in situ IR spectroscopy can monitor reaction progress and optimize ligand-to-metal ratios .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl groups appear as singlets (~δ 2.3–2.5 ppm), while aromatic protons (if present) show splitting patterns influenced by substituents .

- ¹³C NMR : Halogenated carbons (C-Br, C-I) resonate at δ 90–120 ppm and δ 140–160 ppm, respectively .

- X-ray Crystallography : Resolves steric configurations and bond angles (e.g., C-I bond length ~2.10 Å, C-Br ~1.90 Å) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 310.96 (M⁺) confirm molecular weight .

Advanced Question: How can conflicting crystallographic and computational data on bond lengths be reconciled?

Answer:

Discrepancies between experimental (X-ray) and DFT-calculated bond lengths (e.g., C-I vs. C-Br) often arise from crystal packing effects or basis set limitations in simulations. To resolve this:

Perform Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .

Use dispersion-corrected DFT methods (e.g., B3LYP-D3) for improved accuracy in van der Waals interactions .

Compare synchrotron XRD data with neutron diffraction (where feasible) to refine thermal parameters .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact with halogenated aromatics .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI or HBr gases) during reactions .

- Waste Disposal : Halogenated waste must be segregated and neutralized with 10% sodium thiosulfate before disposal .

Advanced Question: What role does this compound play in designing host-guest supramolecular systems?

Answer:

The iodine atom serves as a heavy atom to enhance spin-orbit coupling in room-temperature phosphorescence (RTP) systems. When incorporated into cucurbituril hosts, the steric bulk of methyl groups stabilizes guest inclusion via hydrophobic interactions, as shown in fluorescence lifetime measurements (τ ≈ 0.5–2.0 ms) . Competitive binding assays with methylviologen derivatives can quantify association constants (Kₐ ~10³–10⁴ M⁻¹) using UV-vis titration .

Basic Question: How to troubleshoot low yields in halogen-exchange reactions involving this compound?

Answer:

Low yields often stem from:

Incomplete halogen displacement : Use excess CuI (1.5 eq.) in Ullmann-type reactions at 120°C in DMF .

Byproduct formation : Monitor reaction progress via TLC (hexane:EtOAc 9:1) and quench unreacted iodine with sodium metabisulfite .

Solvent polarity : Switch to DMSO or DMAc to improve solubility of halogen intermediates .

Advanced Question: How can isotopic labeling (e.g., deuterium) be integrated into derivatives of this compound for mechanistic studies?

Answer:

- Deuterium incorporation : Use Pd-catalyzed H/D exchange at methyl groups under D₂ atmosphere with DABCO as a base in THF at 80°C .

- Isotopic tracing : LC-MS analysis (ESI⁺) tracks deuterium incorporation (>95% via isotopic peak ratios) .

- Kinetic isotope effects (KIE) : Compare k_H/k_D in SNAr reactions to elucidate rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。